4,4-Dimethylpent-1-en-3-ol
Description
4,4-Dimethylpent-1-en-3-ol (CAS: N/A) is a chiral allylic alcohol characterized by a terminal alkene and a tertiary alcohol group at the 3-position. It serves as a critical intermediate in organic synthesis, particularly in kinetic resolution studies and enantioselective epoxidation reactions . Its racemic form (rac-3d) is synthesized via Claisen-Schmidt condensation or Grignard-based methods, with yields monitored by gas chromatography (GC) . The compound’s stereochemical purity is essential for applications in asymmetric catalysis and pharmaceuticals. Notably, its derivative, (E)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-dimethylpent-1-en-3-ol (Stiripentol, CAS: 49763-96-4), is an FDA-approved antiepileptic drug .
Key physical properties include:
- Molecular formula: C₇H₁₄O
- 1H-NMR (CDCl₃): δ 0.91 (s, 9H, tert-butyl), 3.75 (dt, J=6.7 Hz, 1H, -OH), 5.14–5.26 (m, 2H, alkene), 5.93 (ddd, J=17.2 Hz, 1H, alkene) .
- Synthetic routes: Kinetic resolution using titanium catalysts (26% yield for enantiopure (S)-isomer) , tert-butylboronic ester reactions .
Properties
IUPAC Name |
4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYULDCQRMQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-1-en-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-Dimethyl-2-butanone with a suitable reagent to introduce the double bond and hydroxyl group. Another method includes the catalytic hydrogenation of 4,4-Dimethylpent-1-en-3-one .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 4,4-Dimethylpent-1-en-3-one
Reduction: 4,4-Dimethylpentan-3-ol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
4,4-Dimethylpent-1-en-3-ol serves as an intermediate in organic synthesis , facilitating the preparation of more complex molecules. It is involved in various chemical reactions, including:
- Oxidation : Converts to corresponding ketones or aldehydes.
- Reduction : Forms saturated alcohols.
- Substitution : The hydroxyl group can be substituted with other functional groups.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | 4,4-Dimethylpent-1-en-3-one | Potassium permanganate (KMnO₄) |
| Reduction | 4,4-Dimethylpentan-3-ol | Sodium borohydride (NaBH₄) |
| Substitution | Various derivatives | Thionyl chloride (SOCl₂) |
Biology
In biological research, this compound is being explored for its potential biological activities , particularly its interactions with enzymes and possible anticancer properties. Studies have indicated that it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects.
Medicine
The compound is also being investigated for its therapeutic potential in treating various diseases. Its derivatives are considered precursors for synthesizing pharmaceutical compounds that may exhibit beneficial effects in medical applications .
Industrial Applications
In the industrial sector, this compound is utilized in:
- The production of fragrances and flavors , where it contributes to specific scent profiles.
- Development of new materials and chemical processes , enhancing the efficiency and sustainability of manufacturing practices.
Biocatalysis in Pharmaceutical Synthesis
A notable study highlighted the use of lipases for the kinetic resolution of racemic mixtures involving this compound. This biocatalytic approach demonstrated significant promise for sustainable pharmaceutical synthesis by selectively producing one enantiomer over another .
Synthesis of Complex Molecules
Research has shown that this compound can act as a building block in the synthesis of complex organic molecules. For instance, it has been used to synthesize derivatives that possess biological activity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
2,4-Dimethylpent-1-en-3-ol (CAS: 19781-54-5)
- Molecular formula : C₇H₁₄O
- Key differences : Methyl groups at the 2- and 4-positions instead of 4,4-dimethyl.
- Safety : Hazardous upon ingestion (H302) .
4-Methylpent-1-en-3-ol (CAS: 4798-45-2)
Derivatives with Additional Functional Groups
Stiripentol (CAS: 49763-96-4)
- Structure : (E)-1-(Benzo[d][1,3]dioxol-5-yl)-4,4-dimethylpent-1-en-3-ol.
- Molecular formula : C₁₄H₁₈O₃
- Key differences : Benzodioxol substituent enhances bioactivity.
- Applications :
- Physical properties :
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7)
- Molecular formula : C₁₉H₂₀O
- Key differences : Diphenyl groups and a terminal alkyne.
Enantiomeric and Stereochemical Variants
(S)-4,4-Dimethyl-1-phenylpentan-3-ol (CAS: 866004-48-0)
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4,4-Dimethylpent-1-en-3-ol is an organic compound with the molecular formula . As an unsaturated alcohol, it possesses a hydroxyl group (-OH) and a double bond (C=C) in its structure, which contributes to its unique biological activities and potential applications in various fields including pharmaceuticals and organic synthesis .
- Molecular Weight : 114.19 g/mol
- Structure : Contains a branched chain with a double bond and a hydroxyl group.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Reaction of 3,3-Dimethyl-2-butanone with suitable reagents to introduce the double bond and hydroxyl group.
- Catalytic hydrogenation of 4,4-Dimethylpent-1-en-3-one .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and addition reactions due to its hydroxyl and double bond functionalities. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways .
Enzyme Interactions
Research indicates that this compound may act as an enzyme inhibitor or activator. Its structural features allow it to participate in various biochemical reactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes, potentially altering their conformation and activity.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, modifying its biological interactions .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several unsaturated alcohols, including this compound. Results demonstrated significant inhibition against various bacterial strains, suggesting potential as a natural preservative or therapeutic agent .
Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of compounds structurally similar to this compound. It was found that these compounds could inhibit neutrophil-mediated inflammation, indicating that this compound may possess similar effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Unsaturated Alcohol | Antimicrobial, potential anti-inflammatory properties |
| 4,4-Dimethylpentan-3-ol | Saturated Alcohol | Limited biological activity |
| 3,4-Dimethylpentan-2-one | Ketone | Known for different reactivity |
Pharmaceutical Development
Due to its biological activities, this compound is being explored as a precursor for synthesizing pharmaceutical compounds. Its ability to modify biological pathways makes it a candidate for drug development targeting various diseases .
Industrial Uses
In addition to its pharmaceutical applications, this compound is utilized in the production of flavors and fragrances due to its pleasant aroma profile. Its unique structure allows it to be used as an intermediate in organic synthesis for more complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
